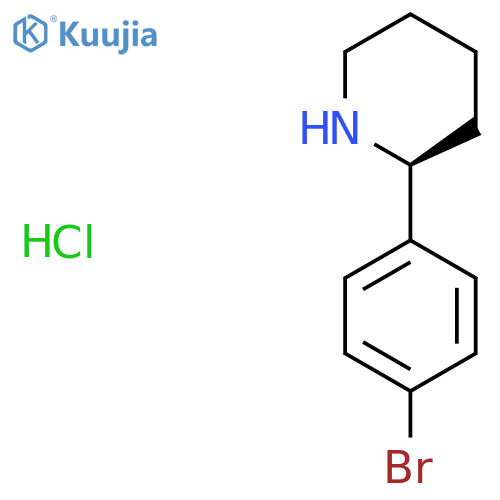

Cas no 1391410-27-7 ((S)-2-(4-Bromophenyl)piperidine hydrochloride)

(S)-2-(4-Bromophenyl)piperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Piperidine,2-(4-bromophenyl)-,HCl,(2S)-

- (S)-2-(4-Bromophenyl)piperidine hydrochloride

- (2S)-2-(4-bromophenyl)piperidine;hydrochloride

- (2S)-2-(4-Bromophenyl)piperidine HCl

- (2S)-2-(4-BROMOPHENYL)PIPERIDINE HYDROCHLORIDE

- BS-48848

- 1391410-27-7

- F76639

-

- インチ: 1S/C11H14BrN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m0./s1

- InChIKey: FQSBRSQZZYXUFB-MERQFXBCSA-N

- ほほえんだ: BrC1C=CC(=CC=1)[C@@H]1CCCCN1.Cl

計算された属性

- せいみつぶんしりょう: 275.00764g/mol

- どういたいしつりょう: 275.00764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12

(S)-2-(4-Bromophenyl)piperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1224173-1g |

(S)-2-(4-Bromophenyl)piperidine hydrochloride |

1391410-27-7 | 95% | 1g |

$1000 | 2024-06-03 | |

| 1PlusChem | 1P01XCGW-250mg |

(S)-2-(4-Bromophenyl)piperidine hydrochloride |

1391410-27-7 | 95% | 250mg |

$341.00 | 2024-06-21 | |

| Aaron | AR01XCP8-100mg |

(S)-2-(4-Bromophenyl)piperidine hydrochloride |

1391410-27-7 | 95% | 100mg |

$270.00 | 2025-02-12 | |

| 1PlusChem | 1P01XCGW-100mg |

(S)-2-(4-Bromophenyl)piperidine hydrochloride |

1391410-27-7 | 95% | 100mg |

$227.00 | 2024-06-21 | |

| 1PlusChem | 1P01XCGW-1g |

(S)-2-(4-Bromophenyl)piperidine hydrochloride |

1391410-27-7 | 95% | 1g |

$875.00 | 2023-12-22 | |

| eNovation Chemicals LLC | Y1224173-1g |

(S)-2-(4-bromophenyl)piperidine hydrochloride |

1391410-27-7 | 95% | 1g |

$1000 | 2025-02-20 | |

| Aaron | AR01XCP8-250mg |

(S)-2-(4-Bromophenyl)piperidine hydrochloride |

1391410-27-7 | 95% | 250mg |

$368.00 | 2023-12-16 | |

| eNovation Chemicals LLC | Y1224173-1g |

(S)-2-(4-bromophenyl)piperidine hydrochloride |

1391410-27-7 | 95% | 1g |

$1000 | 2025-02-18 |

(S)-2-(4-Bromophenyl)piperidine hydrochloride 関連文献

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

(S)-2-(4-Bromophenyl)piperidine hydrochlorideに関する追加情報

(S)-2-(4-Bromophenyl)piperidine hydrochloride: A Comprehensive Overview

The compound with CAS No. 1391410-27-7, commonly referred to as (S)-2-(4-Bromophenyl)piperidine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a bromophenyl group, making it a valuable substrate for various applications in drug discovery and chemical synthesis.

Key structural features of (S)-2-(4-Bromophenyl)piperidine hydrochloride include a six-membered piperidine ring, which is a saturated heterocyclic compound containing one nitrogen atom. The piperidine ring is substituted at the 2-position with a 4-bromophenyl group, which introduces both electronic and steric effects into the molecule. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in determining the compound's pharmacokinetic properties and biological activity.

Recent studies have highlighted the importance of (S)-2-(4-Bromophenyl)piperidine hydrochloride in medicinal chemistry, particularly in the development of bioactive molecules. Researchers have explored its potential as a building block for constructing complex molecular architectures, leveraging its versatility in undergoing various chemical transformations. For instance, the bromine substituent on the phenyl ring serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions that can be used to introduce diverse functional groups into the molecule.

In terms of biological activity, (S)-2-(4-Bromophenyl)piperidine hydrochloride has been investigated for its potential as a ligand in receptor-mediated interactions. The piperidine moiety is known to exhibit affinity for certain G-protein coupled receptors (GPCRs), making it a promising candidate for drug development targeting central nervous system disorders. Recent findings suggest that this compound may modulate neurotransmitter systems, offering therapeutic potential for conditions such as anxiety, depression, and pain management.

The synthesis of (S)-2-(4-Bromophenyl)piperidine hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding free base, followed by protonation to yield the hydrochloride salt. Key steps in its synthesis include Friedel-Crafts alkylation or coupling reactions to introduce the bromophenyl group onto the piperidine ring. Stereocontrol during synthesis is critical to ensure the desired (S) configuration at the chiral center, which is essential for achieving optimal biological activity.

From an industrial perspective, (S)-2-(4-Bromophenyl)piperidine hydrochloride is valued for its stability and ease of handling under standard laboratory conditions. Its ability to form stable salts makes it suitable for large-scale production processes, ensuring consistent quality and purity. Additionally, its compatibility with various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry facilitates rigorous quality control measures during manufacturing.

Recent advancements in computational chemistry have further enhanced our understanding of (S)-2-(4-Bromophenyl)piperidine hydrochloride's properties. Molecular modeling studies have provided insights into its three-dimensional conformational preferences and interactions with biological targets. These computational approaches complement experimental data, enabling researchers to design more effective derivatives with improved pharmacokinetic profiles.

In conclusion, (S)-2-(4-Bromophenyl)piperidine hydrochloride stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, coupled with its potential biological activity and ease of synthesis, positions it as a key player in drug discovery and development efforts. As ongoing research continues to uncover new applications and mechanisms of action, this compound will undoubtedly remain at the forefront of scientific exploration in the years to come.

1391410-27-7 ((S)-2-(4-Bromophenyl)piperidine hydrochloride) 関連製品

- 1806424-97-4(6-(Methylthio)benzo[d]oxazole-2-carboxylic acid)

- 1250411-03-0(methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate)

- 2580093-69-0(ethyl (1RS,2SR,4RS&,5SR&)-2-(aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylate)

- 2227772-63-4(rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine)

- 2228437-74-7(3-(5-methoxypyridin-3-yl)methylazetidin-3-ol)

- 2172236-24-5(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid)

- 1021090-31-2(N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide)

- 2228771-90-0(2-methyl-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-ol)

- 17722-17-7(N-(4-Chlorophenyl)-2-cyanoacetamide)

- 2731014-85-8(2-Methoxybut-3-yn-1-amine hydrochloride)